Cobalt(II) bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

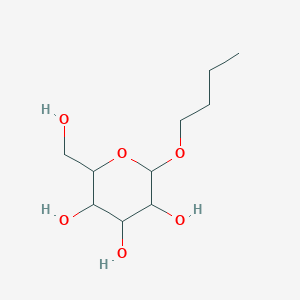

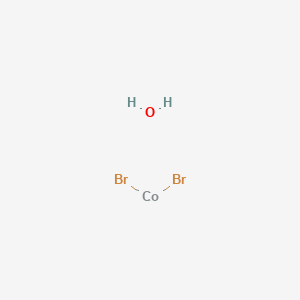

Cobalt(II) bromide hydrate is an inorganic compound composed of cobalt, bromine, and water molecules. It is a white, deliquescent solid, with a molecular weight of 439.9 g/mol, and a melting point of 487 °C. It is a highly soluble compound in water, alcohols, and other organic solvents, and is used in a variety of applications, including as a catalyst, in the production of dyes, and in the synthesis of pharmaceuticals.

科学的研究の応用

Nanoparticle Synthesis and Applications in Catalysis : Cobalt(II) bromide hydrate has been used in the synthesis of nanoparticles through methods like the ball mill method. These nanoparticles show potential in catalysis and mineral synthesis (Rahmani Zahra, S. Ghammamy, M. Pourheravy, 2014).

Cobalt-Catalyzed Hydroacylation : It acts as a catalyst in the hydroacylation of olefins. This process is significant for producing ketone products, applicable in various chemical transformations (Junfeng Yang, Yuan Seto, N. Yoshikai, 2015).

Role in Hydrothermal Systems and Ore Processing : It plays a crucial role in cobalt transport and deposition in hydrothermal systems and is significant in ore processing (Weihua Liu, S. Borg, D. Testemale, et al., 2011).

Cobalt-Boron Nanoparticles for Hydrogen Storage : Cobalt(II) bromide hydrate is used in the preparation of cobalt-boron nanoparticles, which have applications in hydrogen storage (D. Tong, X. Zeng, W. Chu, et al., 2010).

Carbon Dioxide Coupling : It is involved in coupling carbon dioxide with propylene oxide under specific conditions, showcasing its role in environmental chemistry (Lisa N. Saunders, N. Ikpo, Chad F. Petten, et al., 2012).

In Water Treatment and Analysis : Cobalt(II) bromide hydrate plays a role in water treatment and analysis, particularly in bromate formation in bromide-containing water (Zhaobing Li, Zhi Chen, Y. Xiang, et al., 2015).

Separation and Preconcentration of Cobalt : It's used in novel methods for the separation and preconcentration of cobalt in water and food samples, showing its importance in analytical chemistry (M. Jamali, Bahram Soleimani, R. Rahnama, 2017).

Antimicrobial Activity Studies : Research has been conducted on cobalt(II) complexes for potential antimicrobial activities (Filitsa Dimiza, Athanasios N. Papadopoulos, V. Tangoulis, et al., 2010).

作用機序

Target of Action

Cobalt(II) bromide hydrate primarily targets chemical reactions in organic synthesis . It is used as a catalyst in these reactions, facilitating the formation of C-metal, C-heteroatom, and C-C bonds . The compound also aids in the addition to unsaturated bonds, cyclizations, functional group transformations, polymerization, oxidations, reductions, and carbonylations .

Mode of Action

The interaction of Cobalt(II) bromide hydrate with its targets involves catalyzing various types of bond formations and transformations. For instance, it catalyzes the arylzincation of alkynes with arylzinc iodide x lithium chloride complexes in acetonitrile . This wide scope of arylzincation allows the use of unfunctionalized alkynes, such as 6-dodecyne, as well as arylacetylenes .

Biochemical Pathways

Cobalt(II) bromide hydrate affects the biochemical pathways involved in organic synthesis. By acting as a catalyst, it influences the rate and direction of chemical reactions, leading to the formation of new compounds . The downstream effects include the creation of complex organic molecules through C-metal, C-heteroatom, and C-C bond formations, among other reactions .

Result of Action

The molecular and cellular effects of Cobalt(II) bromide hydrate’s action are seen in the products of the reactions it catalyzes. By facilitating various types of bond formations and transformations, it enables the synthesis of complex organic molecules . These molecules can have a wide range of applications, depending on the specific reactions involved.

Action Environment

The action, efficacy, and stability of Cobalt(II) bromide hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and forms a hexahydrate in air . The hexahydrate loses four water of crystallization molecules at 100 °C, forming a dihydrate . Further heating to 130 °C produces the anhydrous form . At higher temperatures, Cobalt(II) bromide reacts with oxygen, forming cobalt (II,III) oxide and bromine vapor . Therefore, the reaction conditions, including temperature and exposure to air, can significantly impact the compound’s action and stability.

特性

IUPAC Name |

dibromocobalt;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Co](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) bromide hydrate | |

CAS RN |

85017-77-2 |

Source

|

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)